6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, a methoxyphenyl group, and a piperidinyl group attached to an oxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, followed by the introduction of the cyclopropyl, methoxyphenyl, and piperidinyl groups. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the oxazolo-pyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Amidation Reactions: Attachment of the piperidinyl group through amidation reactions using suitable amine precursors.
Cyclopropylation: Incorporation of the cyclopropyl group through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: shares structural similarities with other oxazolo-pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-27-11-9-16(10-12-27)24-22(28)18-13-19(14-3-4-14)25-23-20(18)21(26-30-23)15-5-7-17(29-2)8-6-15/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,28) |
InChI Key |
WUDFBXBGOWOTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5 |
Origin of Product |
United States |
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